PF-00562271 functions as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) PubChem: . FAK is a signaling molecule involved in cell migration, proliferation, and survival PubChem: .
By inhibiting FAK, PF-00562271 may hinder the ability of cancer cells to migrate, proliferate, and survive MedKoo Biosciences: . This suggests potential antineoplastic (anti-tumor) activity.
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is a complex organic compound characterized by its unique structural features. It contains multiple functional groups including a methanesulfonamide moiety, a pyrimidine ring with trifluoromethyl substitution, and an indole derivative. This compound is notable for its potential pharmaceutical applications due to its intricate architecture, which may influence its biological activity and interactions.
PF-00562271 acts by inhibiting FAK, a non-receptor tyrosine kinase involved in cell signaling pathways that regulate cell adhesion, migration, proliferation, and survival []. By binding to the ATP-binding pocket of FAK, PF-00562271 disrupts these signaling pathways, potentially leading to the inhibition of tumor cell growth, migration, and survival []. Additionally, FAK is involved in angiogenesis, the formation of new blood vessels. Inhibiting FAK might also have antiangiogenic effects, starving tumors of their blood supply [].
These reactions enable modifications that can optimize the compound's efficacy and selectivity in biological applications.
Preliminary studies suggest that N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide exhibits significant biological activity. It has been associated with:
Further research is needed to elucidate the specific mechanisms of action and therapeutic targets of this compound.
Synthesis of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide typically involves multi-step organic synthesis techniques:
This multi-step synthesis requires careful control of reaction conditions to ensure yield and purity.
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide may have several applications in medicinal chemistry:
Interaction studies are crucial for understanding how N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide interacts with biological systems:
These studies are essential for optimizing the compound for clinical use.
Several compounds share structural similarities with N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-y]]], highlighting its unique characteristics:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Indole derivative | Anticancer | Simple structure |
Compound B | Pyrimidine-based | Antimicrobial | Lacks trifluoromethyl group |
Compound C | Sulfonamide | Antiviral | Different heterocyclic base |
These comparisons illustrate that while there are similar compounds, N-methyl-N-[3-[...]] possesses a distinctive combination of functional groups that may confer unique biological activities and therapeutic potentials.
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide contains several structurally significant functional groups that define its chemical properties and biological activity [1]. The molecule incorporates five major functional group classes: indole derivatives, pyrimidine systems, trifluoromethyl groups, pyridine rings, and methanesulfonamide moieties [1].
The indole functional group in this compound exists as a 2-oxo-1,3-dihydroindole derivative, representing a bicyclic aromatic heterocycle consisting of a six-membered benzene ring fused to a five-membered pyrrole ring [2] [3]. This indole system exhibits characteristic aromatic properties and serves as a critical pharmacophore in numerous bioactive molecules [2]. The presence of the 2-oxo substituent introduces additional hydrogen bonding capabilities and modifies the electron density distribution across the indole ring system [3].
The pyrimidine core functions as the central structural scaffold, featuring a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 [4]. This aromatic system displays basic properties due to the free electron pairs of both nitrogen atoms while simultaneously being less prone to electrophilic substitution and more susceptible to nucleophilic substitution compared to simple benzene derivatives [4]. The pyrimidine ring serves as the primary connection point for the other functional groups in the molecule [1].
The trifluoromethyl group (-CF3) represents one of the most electronegative and hydrophobic functional groups in organic chemistry [5]. This highly stable moiety exhibits strong electron-withdrawing properties due to the three fluorine atoms, creating a significant dipole moment that affects the reactivity and intermolecular interactions of the entire molecule [5]. The trifluoromethyl group contributes substantially to the compound's lipophilicity and metabolic stability [5].
The pyridine ring provides an additional aromatic heterocyclic component containing a single nitrogen atom [6]. Similar to pyrimidine, pyridine exhibits basic properties and can participate in various chemical reactions, particularly nucleophilic substitutions [6]. The pyridine moiety serves as an important structural linker between the pyrimidine core and the methanesulfonamide group [1].
The methanesulfonamide functional group (-SO2NHCH3) introduces both hydrogen bonding capabilities and significant polarity to the molecule [7]. Sulfonamide groups are known for their biological activity, particularly in enzyme inhibition processes such as carbonic anhydrase and dihydropteroate synthetase inhibition [7]. The N-methylated sulfonamide provides both electron-withdrawing properties and potential for intermolecular interactions [7].
The molecular structure of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide exhibits no defined stereocenter atoms, as confirmed by computational analysis indicating zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the compound displays no defined bond stereocenter count and zero undefined bond stereocenter count, indicating the absence of geometric isomerism [1].
The conformational flexibility of the molecule primarily arises from the seven rotatable bonds present in the structure [1]. These rotatable bonds allow for multiple conformational states, particularly around the aminomethyl linker connecting the pyrimidine and pyridine rings, as well as the sulfonamide group orientation [1]. The molecular conformation is influenced by intramolecular interactions, including potential hydrogen bonding between the various heteroatoms and aromatic π-π stacking interactions between the multiple ring systems [1].
The planarity of the aromatic ring systems is maintained through conjugation, with the indole, pyrimidine, and pyridine rings each adopting relatively planar configurations [8] [9]. However, the overall three-dimensional structure is non-planar due to the spatial arrangements required to minimize steric interactions between the bulky functional groups [1]. The trifluoromethyl group orientation is particularly important, as its tetrahedral geometry and large steric bulk significantly influence the overall molecular conformation [5].
While specific X-ray crystallographic data for N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide has not been reported in the literature, related structural studies provide insight into expected crystallographic properties. Research on similar indole derivatives demonstrates that compounds with comparable functional groups typically crystallize in monoclinic or orthorhombic space groups [8] [9].
Studies of related pyrimidine derivatives have shown that these compounds often exhibit characteristic hydrogen bonding patterns in the solid state [10] [11]. For compounds containing trifluoromethyl substituents, crystal structures typically reveal the influence of the strong electron-withdrawing nature of the CF3 group on intermolecular packing arrangements [12] [11]. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests potential for complex hydrogen bonding networks in the crystalline state [12].
Crystallographic studies of structurally related compounds containing both indole and pyrimidine moieties indicate that these systems tend to adopt extended conformations in the solid state to minimize unfavorable steric interactions [13] [8]. The methanesulfonamide group typically participates in hydrogen bonding networks, often forming chains or layers in crystal structures [7] [12]. The overall complexity of the molecule, with its 35 heavy atoms and extensive conjugated system, suggests that crystal growth may require specific conditions to achieve high-quality diffraction data [1].
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide possesses a molecular formula of C21H20F3N7O3S and a molecular weight of 507.5 grams per mole [1]. The exact mass has been computationally determined as 507.13004319 Da, with an identical monoisotopic mass value [1]. This molecular weight places the compound within the typical range for small molecule pharmaceutical agents, adhering to Lipinski's Rule of Five parameters for drug-like properties [1].
The molecular composition includes 21 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1]. The high nitrogen content (7 atoms) contributes significantly to the compound's hydrogen bonding potential and basic character [1]. The presence of three fluorine atoms exclusively within the trifluoromethyl group represents a substantial portion of the molecular mass and significantly influences the compound's physicochemical properties [1].
The heavy atom count of 35 indicates a relatively complex molecular structure with significant molecular volume [1]. The formal charge of the molecule is zero, indicating a neutral compound under physiological conditions [1]. The molecular complexity value of 856, as computed by Cactvs algorithms, reflects the intricate arrangement of functional groups and the multiple ring systems present in the structure [1].
The solubility characteristics of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide are dominated by its amphiphilic nature, containing both hydrophilic and lipophilic regions [14] [15]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) up to 100 millimolar concentrations, indicating favorable interactions with polar aprotic solvents [14] [15].
The calculated XLogP3-AA value of 2 suggests moderate lipophilicity, balancing hydrophobic character from the aromatic ring systems and trifluoromethyl group with hydrophilic contributions from the multiple nitrogen atoms and sulfonamide functionality [1]. This lipophilicity value is within the optimal range for pharmaceutical compounds, suggesting favorable membrane permeability properties [1].
Water solubility is significantly limited due to the extensive aromatic character and the presence of the hydrophobic trifluoromethyl group [16] [15]. The compound shows enhanced solubility in organic solvents such as methanol and ethanol, particularly with gentle warming and sonication [17] [15]. The presence of 12 hydrogen bond acceptors and 3 hydrogen bond donors creates a high topological polar surface area of 138 Ų, which can limit passive diffusion across biological membranes but enhances interactions with polar solvents [1].
The formation of hydrochloride salts significantly improves aqueous solubility, as demonstrated by the development of various salt forms for pharmaceutical applications [16] [18]. The basic nitrogen atoms in the pyrimidine and pyridine rings can be protonated under acidic conditions, forming water-soluble ionic species [16].
The stability profile of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is influenced by several structural factors that contribute to both chemical and thermal stability [15]. The compound exhibits high thermal stability, with a melting point exceeding 204°C with decomposition, indicating strong intermolecular forces in the solid state [15].
The trifluoromethyl group contributes significantly to the compound's chemical stability due to the exceptional strength of carbon-fluorine bonds [5]. These bonds are among the strongest in organic chemistry and provide resistance to metabolic degradation and chemical hydrolysis [5]. The aromatic ring systems throughout the molecule also contribute to overall stability through resonance stabilization [2] [3].
Storage recommendations specify maintaining the compound under inert atmosphere conditions at temperatures below -20°C to prevent oxidative degradation [15]. The hygroscopic nature of the compound requires protection from moisture to prevent hydrolysis of sensitive functional groups [15]. Under recommended storage conditions, the compound maintains stability for extended periods, making it suitable for long-term pharmaceutical applications [15].
The predicted pKa value of 13.66 indicates that the compound remains predominantly in its neutral form under physiological pH conditions, contributing to its stability in biological systems [15]. The sulfonamide group, while generally stable, can undergo hydrolysis under extreme pH conditions or elevated temperatures [7]. The indole moiety demonstrates good stability under normal conditions but may be susceptible to oxidation under harsh oxidative conditions [2].
Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals characteristic spectral features consistent with its complex molecular structure [19] [20]. The compound has been confirmed by NMR analysis as part of its structural identity verification during pharmaceutical development [19].
Proton NMR (1H NMR) Analysis:
The 1H NMR spectrum displays signals characteristic of the multiple aromatic ring systems present in the molecule. The indole ring protons typically appear in the aromatic region between 6.5-8.0 ppm, with the NH proton of the indole appearing as a broad signal around 10-12 ppm due to hydrogen bonding [20] [2]. The pyrimidine ring proton appears as a singlet in the aromatic region, typically around 8.5-9.0 ppm, reflecting the electron-deficient nature of this heterocycle [20].
The pyridine ring protons contribute multiple signals in the aromatic region, with characteristic coupling patterns that distinguish them from other aromatic protons [20]. The aminomethyl linker protons (-CH2-) appear as a characteristic singlet or complex multiplet around 4.5-5.0 ppm, reflecting their deshielding by the adjacent nitrogen atoms [20]. The N-methyl groups on the sulfonamide appear as singlets around 2.8-3.2 ppm [20].
Carbon-13 NMR (13C NMR) Analysis:
The 13C NMR spectrum reveals the carbonyl carbon of the indole ring at approximately 170-180 ppm, characteristic of amide carbonyls [20]. The aromatic carbons appear in the range of 110-160 ppm, with quaternary carbons typically appearing upfield relative to protonated carbons [20]. The trifluoromethyl carbon appears as a characteristic quartet around 120-125 ppm due to coupling with the three equivalent fluorine atoms [20].
Fluorine-19 NMR (19F NMR) Analysis:
The 19F NMR spectrum displays a single sharp signal around -62 to -65 ppm, characteristic of trifluoromethyl groups attached to aromatic systems [20]. This signal serves as an important identifier for the compound and confirms the integrity of the trifluoromethyl substituent [20].
Mass spectrometry analysis of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide provides crucial information for molecular identification and purity assessment [21]. The molecular ion peak appears at m/z 507.5 in positive ion mode, corresponding to the [M+H]+ species [1] [21].
Electrospray Ionization Mass Spectrometry (ESI-MS):
Under positive ionization conditions, the compound readily forms protonated molecular ions due to the basic nitrogen atoms in the pyrimidine and pyridine rings [21]. The base peak typically corresponds to the protonated molecular ion [M+H]+ at m/z 508 [21]. Sodium adduct ions [M+Na]+ may also be observed at m/z 530, particularly when sodium-containing solvents or buffers are used during analysis [21].
Fragmentation Patterns:
Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that support structural identification [21]. Common fragmentation pathways include loss of the methanesulfonamide group (loss of 95 Da), cleavage of the aminomethyl linker, and breakdown of the trifluoromethyl group (loss of 69 Da corresponding to CF3) [21]. The indole fragment typically produces a stable fragment ion, reflecting the stability of this aromatic system [21].
High-Resolution Mass Spectrometry:
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C21H20F3N7O3S [1]. The exact mass of 507.13004319 Da allows for definitive molecular formula determination and distinguishes the compound from potential isobaric interferences [1]. The mass accuracy typically achievable (within 5 ppm) provides confidence in structural assignments [21].
Infrared (IR) spectroscopy of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals characteristic absorption bands that confirm the presence of key functional groups [22] [20]. The IR spectrum provides valuable fingerprint information for compound identification and purity assessment.
Characteristic Absorption Bands:
The carbonyl stretch of the indole ring appears as a strong absorption around 1650-1680 cm⁻¹, characteristic of amide C=O stretching [20] [2]. The NH stretching vibrations from the indole and amino groups appear as broad absorptions in the region of 3200-3500 cm⁻¹, often showing hydrogen bonding effects that broaden and shift these bands [20].
The sulfonamide group contributes characteristic S=O stretching vibrations appearing as two strong bands around 1150-1200 cm⁻¹ (symmetric stretch) and 1300-1350 cm⁻¹ (asymmetric stretch) [20] [7]. These bands are diagnostic for sulfonamide functionality and confirm the presence of this important pharmacophore [7].
Aromatic and Heterocyclic Vibrations:
The multiple aromatic ring systems contribute C=C and C=N stretching vibrations in the region of 1450-1600 cm⁻¹ [20]. The trifluoromethyl group produces characteristic C-F stretching vibrations around 1000-1300 cm⁻¹, with multiple bands reflecting the different vibrational modes of the CF3 group [20] [5].
Hydrogen Bonding Effects:
The IR spectrum often shows evidence of intermolecular hydrogen bonding in the solid state, with NH and C=O stretches showing broadening and frequency shifts characteristic of hydrogen-bonded systems [20]. These effects provide information about the compound's solid-state structure and potential for forming hydrogen-bonded networks [20].
Linear synthesis strategies for N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide involve the sequential assembly of the complex molecular framework through a series of carefully orchestrated transformations. This approach builds the target molecule in a step-by-step manner, with each synthetic operation introducing specific structural elements while maintaining the integrity of previously installed functionalities [1] [2].
The linear approach typically commences with the preparation of the trifluoromethylpyrimidine core, which serves as the central scaffold for subsequent elaborations. The synthesis of 5-(trifluoromethyl)pyrimidin-4-yl intermediates represents a critical early step, often achieved through cyclocondensation reactions employing ethyl 2,2,2-trifluoroacetate and urea under acidic conditions [3]. These reactions proceed through well-established mechanistic pathways, yielding the desired trifluoromethylpyrimidine building blocks in moderate to good yields (60-80%) [3].
Sequential functionalization of the pyrimidine ring follows a predictable pattern of reactivity, with nucleophilic substitution reactions at the 2- and 4-positions proceeding with distinct regioselectivity profiles. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilic character of the pyrimidine ring, facilitating nucleophilic attack . Studies have demonstrated that substitution at the 4-position generally occurs preferentially over the 2-position, with selectivity ratios often exceeding 10:1 under optimized conditions [5].
The incorporation of the indole-5-yl amino group represents a pivotal transformation in the linear sequence, typically accomplished through nucleophilic aromatic substitution using appropriately substituted 2-oxo-1,3-dihydroindol-5-amine derivatives. These reactions require careful optimization of temperature and base selection to ensure high conversion while minimizing competitive side reactions. Reaction temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide have proven optimal for achieving complete conversion [6].
The installation of the pyridinylmethyl linker follows the establishment of the pyrimidine-indole connectivity, often employing nucleophilic substitution reactions between halomethylpyridine derivatives and the pyrimidine amino nitrogen. These transformations benefit from the use of mild bases such as potassium carbonate or cesium carbonate to prevent decomposition of sensitive intermediates [7].
The final incorporation of the methanesulfonamide functionality represents the culminating step in the linear synthesis. This transformation typically involves the reaction of the secondary amine with methanesulfonyl chloride under basic conditions, employing organic bases such as triethylamine or diisopropylethylamine to neutralize the generated hydrogen chloride [8]. Reaction temperatures are maintained below 25°C to prevent thermal decomposition of the sulfonyl chloride reagent.
Convergent synthesis strategies offer significant advantages over linear approaches by enabling the independent preparation of key molecular fragments, which are subsequently united through high-yielding coupling reactions [9] [10]. This methodology represents a powerful alternative for accessing complex pyrimidine derivatives, as it allows for the parallel synthesis of distinct structural units while minimizing the accumulation of synthetic steps that can lead to diminished overall yields [11].
The convergent approach to N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide synthesis typically involves the preparation of three major fragments: the trifluoromethylpyrimidine core, the functionalized indole unit, and the pyridinylmethanesulfonamide component [12]. Each fragment can be optimized independently, allowing for the development of specialized synthetic protocols tailored to the unique requirements of each structural unit.
The trifluoromethylpyrimidine fragment serves as the central coupling partner and is typically prepared through cyclocondensation reactions or halogen exchange methodologies. Advanced synthetic protocols have demonstrated that 2,4-dichlorotrifluoromethylpyrimidines can be prepared in excellent yields (85-95%) and serve as versatile electrophilic coupling partners for subsequent fragment union [13]. The presence of two distinct halogen leaving groups enables sequential substitution reactions with different nucleophilic partners, facilitating the controlled assembly of complex structures.
The indole-5-yl amino fragment represents a key coupling component that can be prepared through various synthetic routes, including Fischer indole synthesis, Lewis acid-catalyzed cyclizations, or modern cross-coupling methodologies [14]. The preparation of appropriately functionalized 2-oxo-1,3-dihydroindol-5-amine derivatives often employs Lewis acid-catalyzed reactions using zinc trifluoromethanesulfonate or boron trifluoride etherate as catalysts, achieving excellent yields (70-80%) under mild reaction conditions [14].
The pyridinylmethanesulfonamide fragment can be efficiently prepared through condensation reactions between N-methylmethanesulfonamide and appropriately functionalized pyridine derivatives [15]. These transformations benefit from the use of coupling reagents such as N,N'-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, enabling efficient amide bond formation under mild conditions [15].
The convergent assembly of these fragments typically employs nucleophilic substitution reactions as the key bond-forming operations. The union of the trifluoromethylpyrimidine core with the indole fragment proceeds through nucleophilic aromatic substitution, with the indole amino group serving as the nucleophile and the pyrimidine chloride as the electrophile [5]. Optimal reaction conditions involve the use of polar aprotic solvents such as dimethylformamide at temperatures of 80-100°C, with inorganic bases such as potassium carbonate facilitating the reaction [5].
The final convergent coupling involves the union of the pyrimidine-indole intermediate with the pyridinylmethanesulfonamide fragment through nucleophilic substitution at an appropriately positioned halomethyl group. This transformation represents a critical step requiring careful optimization of reaction conditions to ensure high efficiency while maintaining the integrity of all previously installed functionalities [7].
Trifluoromethylpyrimidine building blocks represent essential precursors in the synthesis of complex pharmaceutical intermediates, providing the fundamental structural framework for subsequent elaborations [3]. The preparation of these key intermediates employs several well-established methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and overall synthetic efficiency.
The chlorine/fluorine exchange methodology represents one of the most widely utilized approaches for accessing trifluoromethylpyrimidine derivatives [13]. This approach involves the treatment of trichloromethylpyrimidine precursors with anhydrous potassium fluoride at elevated temperatures (530°C), resulting in the selective replacement of chlorine atoms with fluorine [13]. The reaction proceeds through a nucleophilic substitution mechanism, with the fluoride ion serving as the nucleophile and the carbon-chlorine bonds as the electrophilic sites. Typical yields for this transformation range from 70-90%, depending on the specific substitution pattern and reaction conditions employed [13].
Cyclocondensation approaches utilizing trifluoromethyl-containing building blocks offer an alternative synthetic strategy that constructs the pyrimidine ring through cyclization reactions [3]. The most commonly employed building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate [3]. These reactions typically employ urea or guanidine derivatives as nitrogen sources, with cyclization occurring under acidic conditions to afford the desired trifluoromethylpyrimidine products in yields ranging from 60-80% [3].
Table 1: Trifluoromethylpyrimidine Building Block Synthesis Methods
Method | Starting Materials | Key Conditions | Typical Yields (%) | Reference Citations |
---|---|---|---|---|
Chlorine/Fluorine Exchange | Trichloromethylpyridine derivatives | KF, 530°C | 70-90 | [13] |
Cyclocondensation with TFA Derivatives | Ethyl 2,2,2-trifluoroacetate, Urea | HCl, cyclization conditions | 60-80 | [3] |
Direct Trifluoromethylation | Pyrimidine + CF3 reagents | Togni reagent I, mild conditions | 75-95 | [16] |
Vapor-Phase Fluorination | 2,3-Dichloro-5-(trichloromethyl)pyrimidine | High temperature, transition metal catalysts | 80-95 | [3] |
Simultaneous Chlorination/Fluorination | 3-Picoline + Cl2/F2 | >300°C, iron fluoride catalyst | 60-85 | [3] |
Direct trifluoromethylation methodologies have emerged as powerful tools for introducing trifluoromethyl groups into pyrimidine scaffolds [16]. The use of electrophilic trifluoromethylating reagents such as Togni reagent I enables the selective introduction of trifluoromethyl groups under mild reaction conditions [16]. These reactions proceed through radical mechanisms, with the trifluoromethyl radical serving as the key reactive intermediate. The methodology demonstrates excellent functional group tolerance and provides access to trifluoromethylated products in yields typically ranging from 75-95% [16].
Vapor-phase fluorination represents an industrial-scale approach for the preparation of trifluoromethylpyrimidine building blocks [3]. This methodology involves the treatment of appropriately substituted precursors with fluorine gas at elevated temperatures in the presence of transition metal catalysts such as iron fluoride [3]. The reaction proceeds through multiple fluorination steps, ultimately yielding the desired trifluoromethyl-containing products in excellent yields (80-95%) [3].
The regioselectivity of trifluoromethyl group incorporation depends critically on the electronic properties of the pyrimidine ring system and the specific reaction conditions employed [17]. Electron-deficient pyrimidines generally exhibit enhanced reactivity toward nucleophilic trifluoromethylation reactions, while electron-rich systems may require more forcing conditions or alternative synthetic approaches [17]. The presence of existing substituents on the pyrimidine ring can significantly influence both the regiochemical outcome and the overall efficiency of the trifluoromethylation process [18].
The synthesis of indole-5-yl precursors represents a critical component in the overall synthetic strategy, requiring the preparation of appropriately functionalized indole derivatives bearing the specific substitution pattern required for subsequent coupling reactions [19] [20]. Multiple synthetic approaches have been developed for accessing these key intermediates, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control.
The Fischer indole synthesis remains one of the most widely employed methodologies for constructing indole frameworks from readily available starting materials [19] [20]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones derived from appropriate ketone or aldehyde precursors [19]. The reaction proceeds through a well-established mechanism involving the formation of an initial hydrazone intermediate, followed by a [19] [19]-sigmatropic rearrangement and subsequent cyclization to afford the indole product [19]. Typical yields for Fischer indole syntheses range from 65-85%, with the specific yield depending on the substitution pattern and reaction conditions employed [19] [20].
Table 2: Indole-5-yl Precursor Synthesis Methods
Synthetic Route | Key Reagents | Reaction Conditions | Product Selectivity | Yield Range (%) | Reference Citations |
---|---|---|---|---|---|
Fischer Indole Synthesis | Phenylhydrazones, acid catalyst | Thermal, acidic medium | Good to excellent | 65-85 | [19], [20] |
Lewis Acid-Catalyzed Cyclization | Diazoacetates, BF3·Et2O or Zn(OTf)2 | 1 mol% catalyst, mild temperatures | High regioselectivity | 70-80 | [21], [14] |
Nenitzescu Synthesis | Benzoquinone, enamines, ZnCl2 | Catalytic ZnCl2, moderate heating | Excellent yields | 80-95 | [22], [23] |
2H-Azirine Approach | Arynes, 18-crown-6, KF | THF, 60°C, stepwise addition | Single regioisomer | 70-80 | [19], [20] |
Reductive Cyclization | Lewis acids, reducing agents | Variable, depends on substrate | Moderate to good | 60-75 | [24] |
Lewis acid-catalyzed cyclization reactions have emerged as powerful alternatives to classical indole synthesis methodologies, offering improved selectivity and milder reaction conditions [21] [14]. These approaches typically employ diazoacetate precursors in combination with Lewis acid catalysts such as boron trifluoride etherate or zinc trifluoromethanesulfonate [14]. The reactions proceed through the formation of carbene intermediates, which undergo intramolecular cyclization to afford the desired indole products [14]. Catalyst loadings as low as 1 mol% are sufficient to achieve complete conversion, and the reactions can be conducted at ambient temperature, representing significant advantages over thermal cyclization methods [14].
The Nenitzescu indole synthesis represents a specialized approach for constructing 5-hydroxyindole derivatives through the reaction of benzoquinones with enamines [22] [23]. This methodology has been significantly improved through the use of Lewis acid catalysts such as zinc chloride, which enhance both the reaction rate and the overall yield [22] [23]. The catalytic process enables the formation of indole products in excellent yields (80-95%) under relatively mild reaction conditions, making it particularly attractive for the preparation of sensitive indole derivatives [22] [23].
Novel approaches involving 2H-azirines as starting materials have been developed for the regioselective synthesis of substituted indoles [19] [20]. These reactions involve the coupling of 2H-azirines with in situ generated arynes in the presence of potassium fluoride and 18-crown-6 as additives [20]. The methodology demonstrates excellent regioselectivity, typically affording single regioisomers in good yields (70-80%) [20]. The stepwise addition of reagents is critical for achieving optimal results, as it prevents the accumulation of reactive intermediates that could lead to side reactions [20].
Reductive cyclization approaches offer complementary strategies for indole synthesis, particularly when other methodologies prove unsuitable due to substrate constraints [24]. These reactions typically employ Lewis acid catalysts in combination with appropriate reducing agents to facilitate the cyclization process [24]. While yields are generally more modest (60-75%) compared to other methodologies, reductive cyclization can provide access to indole derivatives that are difficult to prepare through alternative routes [24].
The preparation of methanesulfonamide fragments represents a crucial synthetic challenge, requiring the efficient introduction of sulfonamide functionality while maintaining compatibility with other sensitive functional groups present in the target molecule [15] [8]. Multiple synthetic strategies have been developed for accessing these key intermediates, each offering specific advantages depending on the particular substitution pattern and reaction requirements.
Direct condensation reactions between methanesulfonyl chloride and appropriate amine precursors represent the most straightforward approach for methanesulfonamide preparation [8]. These reactions typically proceed through nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile, with concurrent elimination of hydrogen chloride [8]. The use of organic bases such as triethylamine or diisopropylethylamine is essential for neutralizing the generated acid and driving the reaction to completion [8]. Reaction temperatures are typically maintained below room temperature to prevent thermal decomposition of the sulfonyl chloride reagent [8].
Advanced synthetic protocols have demonstrated the utility of coupling reagent-mediated approaches for methanesulfonamide formation [15]. The use of N,N'-carbonyldiimidazole (CDI) as an activating agent enables the efficient coupling of carboxylic acid intermediates with methanesulfonamide under mild conditions [15]. This methodology proceeds through the formation of an activated acylimidazole intermediate, which subsequently undergoes nucleophilic attack by the sulfonamide nitrogen to afford the desired product [15]. Typical reaction conditions involve stirring at 0-5°C in dichloromethane, followed by the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base [15].
The preparation of N-methylmethanesulfonamide derivatives requires careful consideration of alkylation strategies to introduce the methyl substituent on the sulfonamide nitrogen [25]. Selective N-methylation can be achieved through the use of methyl iodide or dimethyl sulfate in the presence of appropriate bases [25]. These reactions typically proceed under mild conditions and afford the desired N-methylated products in good to excellent yields [25].
Protection and deprotection strategies play crucial roles in methanesulfonamide synthesis, particularly when multiple functional groups are present that could interfere with the sulfonamide formation [26]. The use of protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups enables the selective functionalization of specific nitrogen atoms while preventing unwanted side reactions [26]. Deprotection is typically accomplished through standard acidic or hydrogenolytic conditions, depending on the specific protecting group employed [26].
Alternative synthetic approaches have been developed for specialized methanesulfonamide derivatives that cannot be efficiently prepared through direct condensation methods [27]. These include multi-step sequences involving the preparation of activated sulfonamide intermediates, followed by coupling with appropriate nucleophilic partners [27]. Such approaches are particularly valuable when preparing complex methanesulfonamide derivatives bearing additional functionality that could interfere with direct coupling reactions [27].
Nucleophilic substitution reactions represent fundamental transformations in the synthesis of pyrimidine derivatives, providing efficient methods for introducing diverse functional groups while maintaining structural integrity [13] [6]. The electronic properties of pyrimidine rings, particularly those bearing electron-withdrawing substituents such as trifluoromethyl groups, significantly influence the reactivity and regioselectivity of these processes [17].
The mechanism of nucleophilic aromatic substitution on pyrimidine substrates proceeds through the formation of a Meisenheimer complex intermediate, also known as a σ-complex [13]. This intermediate is stabilized by the electron-withdrawing effect of ring nitrogen atoms and any additional electron-withdrawing substituents present on the ring [13]. The trifluoromethyl group exerts a particularly strong electron-withdrawing influence, substantially lowering the activation energy for nucleophilic attack and enhancing the overall reaction rate .
Table 4: Nucleophilic Substitution Parameters for Pyrimidine Derivatives
Substrate Type | Nucleophile Class | Reaction Conditions | Regioselectivity | Typical Yields (%) | Reference Citations |
---|---|---|---|---|---|
2,4-Dichloropyrimidines | Amines, Alcohols | Base, polar aprotic solvent | C4 > C2 preference | 75-90 | [13], [6], [5] |
4-Chloro-5-trifluoromethylpyrimidines | Aryl amines, Hydrazines | Elevated temperature, base | High selectivity | 80-95 | , [28] |
2-Chloropyrimidines | Alkyl amines, Thiols | Mild heating, organic base | Position dependent | 65-85 | [6] |
Activated Pyrimidines | Various nucleophiles | Variable, substrate dependent | Substrate controlled | 70-90 | [17], [18] |
Halopyrimidines with EWG | Nitrogen nucleophiles | Base catalysis, heating | Electronic control | 60-80 | [13] |
Regioselectivity in nucleophilic substitution reactions on polyhalopyrimidines follows predictable patterns based on electronic and steric considerations [5]. In 2,4-dichloropyrimidine substrates, nucleophilic attack preferentially occurs at the 4-position due to the greater electrophilic character of this carbon center [5]. This selectivity can be enhanced through careful choice of reaction conditions, with studies demonstrating selectivity ratios exceeding 10:1 in favor of 4-substitution under optimized conditions [5].
The influence of the trifluoromethyl substituent on nucleophilic substitution reactions is particularly pronounced in 5-trifluoromethylpyrimidine derivatives . The strong electron-withdrawing effect of this group increases the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack and enabling reactions to proceed under milder conditions . This effect is most pronounced at the 4-position, which is directly influenced by both the ring nitrogen and the trifluoromethyl substituent .
Reaction conditions for nucleophilic substitution on pyrimidine substrates typically involve the use of polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile [6]. These solvents effectively solvate the nucleophile while providing minimal stabilization for the leaving group, thereby promoting the desired substitution reaction [6]. Temperature requirements vary depending on the specific substrate and nucleophile employed, with reactions typically conducted between 60-120°C [6].
Base selection plays a critical role in nucleophilic substitution reactions, as the base must be sufficiently strong to deprotonate the nucleophile but not so basic as to cause competing side reactions [6]. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed for reactions involving amine nucleophiles, while stronger bases such as sodium hydride may be required for less nucleophilic substrates [6].
The nature of the nucleophile significantly influences both the reaction rate and the overall efficiency of the substitution process [28]. Primary amines generally react more readily than secondary amines due to reduced steric hindrance, while aromatic amines may require more forcing conditions due to their reduced nucleophilicity [28]. Hydrazine derivatives represent particularly effective nucleophiles for pyrimidine substitution reactions, often providing excellent yields under mild conditions [28].
Lewis acid-catalyzed reactions have emerged as powerful methodologies for the construction and functionalization of heterocyclic systems, offering enhanced selectivity and milder reaction conditions compared to traditional thermal processes [21] [14]. The application of these methodologies to pyrimidine and indole synthesis has resulted in significant advances in both synthetic efficiency and mechanistic understanding.
The mechanism of Lewis acid-catalyzed indole formation from diazoacetate precursors involves the coordination of the Lewis acid to the imine nitrogen, thereby activating the substrate toward nucleophilic attack [14]. This activation dramatically lowers the energy barrier for cyclization and enables reactions to proceed under ambient conditions [14]. The most effective Lewis acids for these transformations include boron trifluoride etherate and zinc trifluoromethanesulfonate, both of which demonstrate excellent catalytic activity at loadings as low as 1 mol% [14].
Table 3: Cross-Coupling Methodologies for Pyrimidine Functionalization
Coupling Type | Catalyst System | Base/Additive | Solvent System | Temperature (°C) | Typical Yields (%) | Reference Citations |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4 or Pd(OAc)2 | K2CO3 or Na2CO3 | Toluene/EtOH/H2O or DMF | 55-90 | 70-95 | [7], [29], [5] |
Sonogashira | PdCl2(PPh3)2, CuI | Et3N or iPr2NH | THF or toluene | 60-80 | 65-90 | [30] |
Buchwald-Hartwig | Pd2(dba)3, phosphine ligands | Cs2CO3 or t-BuONa | Toluene or dioxane | 80-110 | 60-85 | [30] |
Heck Coupling | Pd(OAc)2, phosphine ligands | Et3N or K2CO3 | DMF or MeCN | 80-120 | 55-80 | [29] |
Negishi Coupling | Pd(PPh3)4, ZnCl2 | Various bases | THF or toluene | 60-80 | 65-85 | [31] |
The catalytic cycle for Lewis acid-promoted indole synthesis involves several key steps: initial coordination of the Lewis acid to the imine nitrogen, activation of the substrate toward nucleophilic attack, formation of the carbon-carbon bond through cyclization, and finally, product release with regeneration of the active catalyst [14]. The efficiency of this process depends critically on the strength of the Lewis acid-imine interaction and the stability of the resulting complex [14].
Zinc-based Lewis acids have proven particularly effective for indole synthesis applications due to their high oxophilicity and ability to coordinate strongly with nitrogen-containing substrates [22]. Zinc chloride catalyzed Nenitzescu indole synthesis represents an excellent example of this reactivity, enabling the formation of 5-hydroxyindoles in excellent yields under mild conditions [22]. The zinc catalyst facilitates both the initial Michael addition and the subsequent cyclization steps, resulting in a highly efficient overall process [22].
The selection of appropriate Lewis acids for specific synthetic applications requires careful consideration of several factors including Lewis acidity strength, functional group compatibility, and catalyst recovery [23]. Boron-based Lewis acids such as boron trifluoride etherate offer high catalytic activity but may be incompatible with certain functional groups [23]. Zinc-based catalysts provide a good balance of activity and functional group tolerance, making them suitable for complex molecule synthesis [23].
Solvent effects play important roles in Lewis acid-catalyzed reactions, as the solvent must effectively solvate all reaction components while not competing with the substrate for coordination to the Lewis acid [24]. Polar aprotic solvents such as dichloromethane or acetonitrile are commonly employed, as they provide good solvation properties without interfering with Lewis acid coordination [24].
Temperature control is crucial in Lewis acid-catalyzed reactions, as elevated temperatures can lead to catalyst decomposition or competitive side reactions [32]. Most Lewis acid-catalyzed indole syntheses proceed efficiently at temperatures between 25-60°C, representing significant advantages over thermal cyclization methods that may require temperatures exceeding 150°C [32].
Cross-coupling reactions have revolutionized synthetic organic chemistry by providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions [7] [29]. The application of these methodologies to pyrimidine functionalization has enabled the preparation of complex derivatives that would be difficult or impossible to access through traditional synthetic approaches.
Suzuki-Miyaura coupling represents one of the most widely employed cross-coupling methodologies for pyrimidine functionalization [7] [29] [5]. This reaction involves the palladium-catalyzed coupling of organoborane reagents with halopyrimidine substrates, enabling the introduction of diverse aryl and alkenyl substituents [29]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [29].
The choice of palladium catalyst significantly influences the efficiency of Suzuki-Miyaura coupling reactions [5]. Tetrakis(triphenylphosphine)palladium(0) has proven highly effective for most substrates, providing excellent yields under relatively mild conditions [5]. For more challenging substrates, palladium(II) acetate in combination with appropriate phosphine ligands may offer improved reactivity [5].
Base selection is critical for successful Suzuki-Miyaura coupling, as the base must facilitate the transmetallation step while not causing decomposition of sensitive reaction components [5]. Potassium carbonate and sodium carbonate represent the most commonly employed bases, providing good reactivity while maintaining compatibility with a wide range of functional groups [5]. The reaction typically requires elevated temperatures (55-90°C) and benefits from the use of mixed solvent systems such as toluene/ethanol/water [5].
Sonogashira coupling provides an efficient method for introducing alkynyl substituents into pyrimidine frameworks [30]. This reaction employs a dual catalyst system consisting of a palladium complex and a copper co-catalyst to facilitate the coupling of terminal alkynes with halopyrimidines [30]. The reaction demonstrates excellent regioselectivity and can be conducted under relatively mild conditions (60-80°C) in organic solvents such as tetrahydrofuran or toluene [30].
Buchwald-Hartwig amination represents a powerful method for introducing amino substituents into pyrimidine frameworks [30]. This reaction employs palladium catalysts in combination with bulky phosphine ligands to facilitate the coupling of primary or secondary amines with halopyrimidines [30]. The methodology demonstrates excellent functional group tolerance and can accommodate a wide range of amine nucleophiles [30].
The regioselectivity of cross-coupling reactions on polyhalopyrimidines follows predictable patterns based on the relative reactivity of different halogen leaving groups [30]. Bromide and iodide substituents generally react preferentially over chloride, enabling selective functionalization of specific positions in polyhalogenated substrates [30]. This selectivity can be exploited to prepare complex polysubstituted pyrimidines through sequential cross-coupling reactions [30].
The isolation and purification of complex pyrimidine derivatives require sophisticated separation techniques tailored to the specific physical and chemical properties of the target compounds [33] [34]. The successful purification of N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide and related intermediates demands careful selection of appropriate methodologies to ensure both high purity and acceptable recovery yields.
Chromatographic separation techniques represent the most versatile and widely employed methods for purifying pyrimidine derivatives [35]. Column chromatography using silica gel as the stationary phase provides excellent resolution for most synthetic intermediates, with gradient elution systems enabling the separation of closely related compounds [35]. The selection of appropriate solvent systems is critical for achieving optimal separation, with ethyl acetate/hexane gradients commonly employed for moderately polar compounds [35]. More polar derivatives may require methanol/dichloromethane or acetonitrile/water systems to achieve adequate elution [35].
High-performance liquid chromatography (HPLC) serves as both an analytical tool for assessing purity and a preparative method for final purification [33]. Reversed-phase HPLC using C18 columns provides excellent separation capabilities for pyrimidine derivatives, with acetonitrile/water gradients enabling the resolution of structural isomers and impurities [33]. The incorporation of trifluoroacetic acid or ammonium acetate as mobile phase additives can improve peak shape and resolution for basic compounds [33].
Crystallization techniques offer complementary purification methods that can provide exceptionally pure materials when appropriate conditions are identified [36]. The crystallization of pyrimidine derivatives often requires systematic screening of solvent systems to identify conditions that promote selective precipitation of the desired compound while leaving impurities in solution [36]. Common crystallization solvents include methanol, ethanol, isopropanol, and various mixed solvent systems [36].
Spectroscopic characterization plays essential roles in confirming the identity and purity of synthesized compounds [37] [38]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts enabling the identification of specific functional groups and substitution patterns [37]. The trifluoromethyl group exhibits a distinctive signal around δ -62 to -65 ppm in ¹⁹F NMR spectra, providing unambiguous confirmation of its presence [37].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with fluorine nuclei [38]. The pyrimidine ring carbons exhibit distinct chemical shifts that are sensitive to substitution patterns, enabling structural confirmation [38]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can support structural assignments [38].
The characterization of methanesulfonamide functionality requires specific attention to both NMR and infrared spectroscopic features [26]. The sulfonamide N-H stretch appears as a characteristic absorption around 3200-3400 cm⁻¹ in infrared spectra, while the S=O stretches appear as strong absorptions around 1150 and 1350 cm⁻¹ [26]. In ¹H NMR spectra, the methanesulfonyl methyl group appears as a characteristic singlet around δ 3.0 ppm [26].